4-Chloro-1-methylpyridin-1-ium chloride
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Overview
Description
1-methyl-4-chloro-pyridinium chloride is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-4-chloro-pyridinium chloride can be synthesized through the reaction of 1-methylpyridinium chloride with a chlorinating agent. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically occurs under reflux conditions, where the 1-methylpyridinium chloride is dissolved in an appropriate solvent, such as dichloromethane, and then treated with thionyl chloride .
Industrial Production Methods
In industrial settings, the production of 1-methyl-4-chloro-pyridinium chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-chloro-pyridinium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted pyridinium salts.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or primary amines are commonly used under mild conditions.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane is a typical reagent for oxidation reactions.
Major Products Formed
Nucleophilic substitution: Substituted pyridinium salts with various functional groups.
Oxidation: Pyridinium oxides and other oxidized derivatives.
Scientific Research Applications
1-methyl-4-chloro-pyridinium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-chloro-pyridinium chloride involves its interaction with cellular membranes and enzymes. The positively charged pyridinium ring can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit enzymes like cholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
1-methyl-4-chloro-pyridinium chloride can be compared with other pyridinium salts, such as:
Cetylpyridinium chloride: Known for its antiseptic properties and use in oral care products.
Pyridinium chlorochromate (PCC): Used as an oxidizing agent in organic synthesis.
Uniqueness
1-methyl-4-chloro-pyridinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridinium salts .
List of Similar Compounds
- Cetylpyridinium chloride
- Pyridinium chlorochromate (PCC)
- N-alkylpyridinium compounds
Properties
CAS No. |
62370-85-8 |
---|---|
Molecular Formula |
C6H7Cl2N |
Molecular Weight |
164.03 g/mol |
IUPAC Name |
4-chloro-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C6H7ClN.ClH/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
NSBOOOYFLMXCPL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
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